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Compound Name: 3'-Methoxy-4'-nitroflavone

Cat. No.: B1677366

For: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known
for their wide range of biological activities.[1] Among these, flavones, characterized by a 2-
phenyl-4H-1-benzopyran-4-one backbone, have garnered significant attention in medicinal
chemistry due to their potential therapeutic applications, including antioxidant, anti-
inflammatory, and anticancer properties. The targeted synthesis of specifically substituted
flavones is a cornerstone of structure-activity relationship (SAR) studies and the development
of novel therapeutic agents.

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3'-
Methoxy-4'-nitroflavone (CAS No: 145370-39-4), a specific flavone derivative with potential
applications in biochemical and pharmacological research.[1][2][3] The synthetic strategy
detailed herein is a robust two-step process commencing with a Claisen-Schmidt condensation
to form a chalcone intermediate, followed by an efficient iodine-mediated oxidative cyclization
to yield the target flavone. This guide is designed to provide not only a step-by-step
methodology but also the underlying chemical principles and practical insights to ensure a
successful and reproducible synthesis.

Chemical Synthesis Pathway
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The synthesis of 3'-Methoxy-4'-nitroflavone is achieved through a two-step reaction
sequence. The first step is a base-catalyzed Claisen-Schmidt condensation between 2'-
hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde to form the corresponding 2'-
hydroxychalcone. The subsequent step involves the oxidative cyclization of the chalcone
intermediate to the final flavone product, mediated by iodine in dimethyl sulfoxide (DMSO).

Step 1: Claisen-Schmidt Condensation

Step 2: Oxidative Cyclization
3-Methoxy-4-nitrobenzaldehyde
Pineridine—Ethano '-Hydroxy-3"-methoxy-4"-nitrochalcone Iodine, DMSO 3'-Methoxy-4'"-nitroflavone

)
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Caption: Overall synthetic workflow for 3'-Methoxy-4'-nitroflavone.

Detailed Reaction Mechanism
Step 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between an
enolizable ketone and an aldehyde that cannot enolize. In this synthesis, 2'-
hydroxyacetophenone acts as the enolizable component, and 3-methoxy-4-nitrobenzaldehyde
is the non-enolizable aldehyde. The reaction is typically catalyzed by a base, such as
piperidine.

The mechanism proceeds as follows:

o Enolate Formation: The base (piperidine) abstracts an a-proton from the acetophenone to
form a resonance-stabilized enolate.

» Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic
carbonyl carbon of the benzaldehyde.
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 Aldol Addition: This results in the formation of a 3-hydroxy ketone (an aldol addition product).

o Dehydration: The aldol product readily undergoes base-catalyzed dehydration to yield the
more stable, conjugated a,B3-unsaturated ketone, which is the chalcone intermediate.

Claisen-Schmidt Condensation Mechanism

Nucleophilic Attack - Dehydration ( ]

Enolate Formation
(Piperidine)

Click to download full resolution via product page

Caption: Mechanism of the Claisen-Schmidt condensation.

Step 2: Oxidative Cyclization

The conversion of the 2'-hydroxychalcone to the flavone is an oxidative cyclization reaction.
While several reagents can effect this transformation, the use of iodine in DMSO is a
particularly efficient and widely used method.[4]

The proposed mechanism involves:

 Intramolecular Michael Addition: The phenolic hydroxyl group of the chalcone undergoes an
intramolecular Michael addition to the a,3-unsaturated ketone system, forming a flavanone
intermediate.

o Oxidation: The iodine in DMSO then acts as an oxidizing agent, dehydrogenating the
flavanone to the corresponding flavone. The DMSO likely facilitates the oxidation process.[4]

Experimental Protocol
Materials and Reagents
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Reagent/Materi Molecular .
CAS No. M.W. ( g/mol) Supplier
al Formula
2'-
Hydroxyacetoph 118-93-4 CsHsO:2 136.15 Sigma-Aldrich
enone
3-Methoxy-4-
nitrobenzaldehyd  80410-57-7 CsH7NOa4 181.15 Alfa Aesar
e
Piperidine 110-89-4 CsHi1iN 85.15 Acros Organics
Ethanol . L
64-17-5 C2HeO 46.07 Fisher Scientific
(Absolute)
lodine 7553-56-2 I2 253.81 J.T. Baker
Dimethyl
sulfoxide 67-68-5 C2HeOS 78.13 Merck
(DMSO0)
Hydrochloric Acid
7647-01-0 HCI 36.46 VWR
(HCI), 1M
Sodium ] )
) 7772-98-7 Naz2S20s3 158.11 Sigma-Aldrich
Thiosulfate
Ethyl Acetate 141-78-6 C4HsO2 88.11 Fisher Scientific
Hexane 110-54-3 CeH14 86.18 Fisher Scientific

Step-by-Step Procedure

Step 1: Synthesis of 2'-Hydroxy-3"-methoxy-4"-nitrochalcone

e To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2'-

hydroxyacetophenone (1.36 g, 10 mmol) and 3-methoxy-4-nitrobenzaldehyde (1.81 g, 10

mmol).

o Dissolve the reactants in absolute ethanol (30 mL).
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To the stirred solution, add piperidine (0.5 mL, 5 mmol) dropwise at room temperature.

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can
be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl
acetate (7:3) as the eluent.

Upon completion of the reaction (as indicated by the consumption of the starting materials),
pour the reaction mixture into 100 mL of ice-cold 1M HCI.

A yellow precipitate of the chalcone will form. Stir the mixture for 30 minutes to ensure
complete precipitation.

Collect the solid product by vacuum filtration using a Bichner funnel.

Wash the precipitate with copious amounts of cold distilled water until the filtrate is neutral to
pH paper.

Dry the crude chalcone in a vacuum oven at 50 °C overnight. The product is typically of
sufficient purity for the next step. If further purification is desired, recrystallization from
ethanol can be performed.

Step 2: Synthesis of 3'-Methoxy-4'-nitroflavone

In a 100 mL round-bottom flask, dissolve the dried 2'-hydroxy-3"-methoxy-4"-nitrochalcone
(2.99 g, 10 mmol) in dimethyl sulfoxide (DMSO) (30 mL).

Add iodine (2.54 g, 10 mmol) to the solution.

Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for
4 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).

After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

A solid precipitate of the flavone will form.
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» To quench the excess iodine, add a saturated solution of sodium thiosulfate dropwise until
the brown color of the iodine disappears.

o Collect the solid product by vacuum filtration.
e Wash the product with cold water and then with a small amount of cold ethanol.

o Purify the crude 3'-Methoxy-4'-nitroflavone by recrystallization from a mixture of ethanol
and ethyl acetate or by column chromatography on silica gel using a hexane-ethyl acetate
gradient as the eluent.

Dry the purified product under vacuum to obtain a crystalline solid.
Safety Precautions
o All manipulations should be performed in a well-ventilated fume hood.

o Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves, must be worn at all times.[2][5][6][7][8]

o 2'-Hydroxyacetophenone: May cause skin and eye irritation.[5][9]

o 3-Methoxy-4-nitrobenzaldehyde: Harmful if swallowed and may cause skin, eye, and
respiratory irritation.[6][10]

» Piperidine: Highly flammable and toxic. Causes severe skin burns and eye damage.[8][11]
Handle with extreme care.

 lodine: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.

[2]

o Dimethyl sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved
substances with it. Handle with care.[1][7]

Characterization of 3'-Methoxy-4'-nitroflavone

The synthesized 3'-Methoxy-4'-nitroflavone should be characterized to confirm its identity and
purity. The following are expected analytical data. Note: As explicit experimental spectra for this
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specific compound are not widely available in the literature, the following data are estimated
based on the analysis of structurally similar flavones and general principles of spectroscopy.

Property Value

Molecular Formula C16H11NOs

Molecular Weight 297.26 g/mol [3]

Appearance Off-white to light yellow solid[1]
Melting Point >203 °C (decomposes)[1]

'H NMR (400 MHz, CDCIs) 8 (ppm):
e ~8.20-8.00 (m, 2H): Aromatic protons on the A-ring (likely H-5 and H-8).

e ~7.80-7.60 (m, 3H): Aromatic protons on the A-ring (likely H-6 and H-7) and one proton on
the B-ring.

e ~7.50 (d, 1H): Aromatic proton on the B-ring.

e ~7.00 (s, 1H): Proton at the C-3 position of the flavone ring.
e ~4.00 (s, 3H): Methoxy group protons.

13C NMR (100 MHz, CDCIs) 5 (ppm):

e ~178.0: C-4 (carbonyl carbon).

e ~163.0: C-2.
e ~160.0: C-9.
e ~156.0: C-7.
o ~152.0: C-5.
e ~140.0: C-4'.
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e ~134.0: C-6.

e ~130.0: C-1".

e ~126.0 - 124.0: Aromatic CH carbons.

e ~118.0: Aromatic CH carbon.

» ~108.0: C-3.

e ~56.0: Methoxy carbon.

Infrared (IR) Spectroscopy (KBr, cm™1):

e ~3100-3000: Aromatic C-H stretching.

e ~1640: C=0 stretching (flavone carbonyl).

e ~1600, 1580, 1450: Aromatic C=C stretching.
e ~1520, 1340: Asymmetric and symmetric NO2z stretching.
e ~1250: Ar-O-C stretching (methoxy group).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the
synthesis of 3'-Methoxy-4'-nitroflavone. By following the detailed step-by-step procedure and
adhering to the safety precautions, researchers can successfully synthesize this valuable
compound for further investigation in various scientific disciplines. The provided
characterization data serves as a benchmark for confirming the identity and purity of the final
product, ensuring the integrity of subsequent experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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